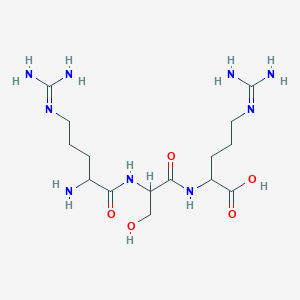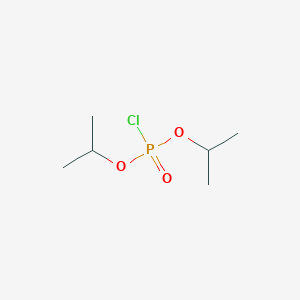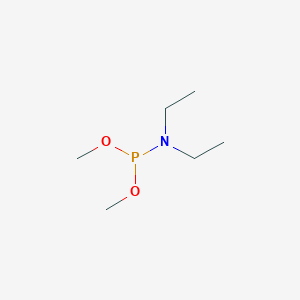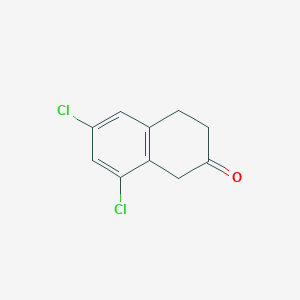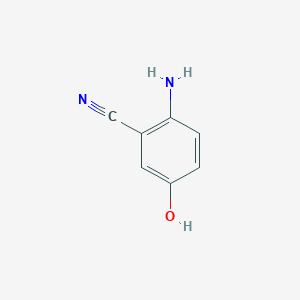
Fmoc-Gla(OtBu)2-OH
Übersicht
Beschreibung
Fmoc-Gla(OtBu)2-OH, also known as Fmoc-Gla-OtBu, is an important and widely used reagent in organic and peptide synthesis. It is a derivative of the amino acid glutamic acid, and is used as a protecting group for the carboxyl group of amino acids. Fmoc-Gla-OtBu is a versatile and highly efficient reagent that has been used in a variety of scientific research applications, including peptide synthesis, peptide assembly, and the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Forschung zur Blutgerinnung
Fmoc-Gla(OtBu)2-OH wird in der Untersuchung von Blutgerinnungsfaktoren verwendet . Die γ-Carboxylierung von Glutaminsäure, die diese Verbindung ermöglicht, ist eine Modifikation, die in diesen Faktoren vorkommt. Forscher können diese Verbindung verwenden, um Gla-haltige Peptide zu synthetisieren und ihre Rolle bei der Blutgerinnung zu untersuchen.
Entwicklung von Antikoagulanzien
Diese Verbindung kann auch bei der Entwicklung neuer Antikoagulanzien verwendet werden. Durch die Erzeugung von Gla-modifizierten Peptiden können Forscher deren Wechselwirkungen mit anderen Molekülen untersuchen und möglicherweise neue Medikamente entwickeln, die die Blutgerinnung hemmen.
Giftforschung
This compound kann in der Untersuchung bestimmter Schlangen- und Kegelschneckenvenome verwendet werden . Diese Venome enthalten Proteine, die eine γ-Carboxylierung von Glutaminsäure erfahren, ein Prozess, der mit dieser Verbindung untersucht werden kann .
Peptidsynthese
Diese Verbindung wird als Baustein in der Peptidsynthese verwendet . Es ermöglicht die Einführung von γ-Carboxyglutaminsäure in Peptide, die dann in verschiedenen Forschungsanwendungen verwendet werden können </
Wirkmechanismus
Mode of Action
Its role is to deliver the Gla residue into synthetic peptides. The γ-carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .
Biochemical Pathways
The compound affects the biochemical pathways related to blood coagulation. The γ-carboxylation of glutamic acid, facilitated by this compound, is a critical step in the activation of several blood coagulation factors . This modification allows these factors to bind calcium ions, which is necessary for their function in the coagulation cascade .
Result of Action
The introduction of the Gla residue into synthetic peptides by this compound enables these peptides to bind calcium ions. This is particularly important in the case of blood coagulation factors, where calcium binding is necessary for their function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of γ-carboxylation could be affected by the pH and temperature of the reaction environment. .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
This compound interacts with enzymes and proteins involved in the γ-carboxylation of glutamic acid . The nature of these interactions is complex and involves multiple biochemical pathways.
Metabolic Pathways
Given its role in the γ-carboxylation of glutamic acid, it can be inferred that this compound may interact with enzymes or cofactors involved in this process .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUHYXXHXECDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407723 | |
| Record name | 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308357-14-4 | |
| Record name | 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Fmoc-Gla(OtBu)2-OH in the context of the research presented?
A1: this compound, or N-Fmoc-L-γ-Carboxyglutamic Acid γ,γ-Di-t-Butyl Ester, is a protected form of γ-carboxyglutamic acid (Gla) used in solid-phase peptide synthesis (SPPS) []. The abstract mentions that the novel conotoxin TxIC discovered in the study contains a high degree of post-translational modifications, including the incorporation of γ-carboxyglutamic acid []. While the study doesn't explicitly state that this compound was used in their synthesis, it's plausible that a similar protected Gla derivative was employed to incorporate this unusual amino acid during the production of synthetic TxIC analogues for their pharmacological characterization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




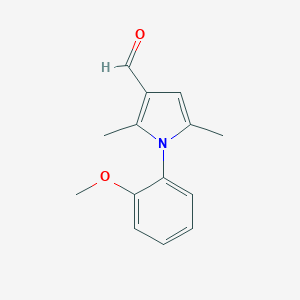
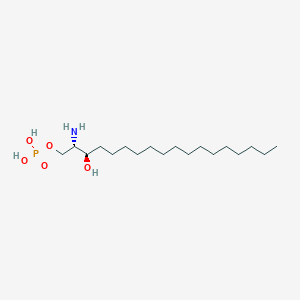
![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)

